Product packaging for (Z)-3-Cyclopropylbut-2-enoic acid(Cat. No.:CAS No. 766-68-7)

(Z)-3-Cyclopropylbut-2-enoic acid

Cat. No.: B3024993
CAS No.: 766-68-7
M. Wt: 126.15 g/mol
InChI Key: VADJFJIXYOTWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyclopropyl-Substituted α,β-Unsaturated Carboxylic Acids in Organic Synthesis and Chemical Biology

Cyclopropyl-substituted α,β-unsaturated carboxylic acids are a class of organic molecules with significant applications in both organic synthesis and chemical biology. The cyclopropyl (B3062369) group, a three-membered carbon ring, introduces steric strain and unique electronic properties into a molecule. When this group is attached to an α,β-unsaturated carboxylic acid, it creates a versatile chemical scaffold.

In organic synthesis, these compounds serve as valuable building blocks for creating more complex molecules. The double bond and the carboxylic acid group can undergo a variety of chemical transformations. For instance, the double bond can participate in addition reactions, and the carboxylic acid can be converted into other functional groups like esters, amides, or alcohols. The presence of the cyclopropyl ring can also influence the stereochemistry of these reactions, allowing for the selective synthesis of specific isomers. Some methods for creating cyclopropane-containing compounds include the samarium-promoted cyclopropanation of unmasked α,β-unsaturated carboxylic acids. organic-chemistry.org

From a chemical biology perspective, cyclopropyl-substituted compounds are of interest due to their potential biological activities. The cyclopropyl ring can mimic a double bond in its interactions with biological targets, but it is more stable. This can lead to compounds with improved metabolic stability and pharmacokinetic properties. For example, some cyclopropyl-containing molecules have been investigated for their potential as anti-inflammatory and anticancer agents. The unique conformation conferred by the cyclopropyl group can also lead to high-affinity binding to enzymes and receptors.

Overview of Isomeric Forms and Stereochemical Considerations in Research on 3-Cyclopropylbut-2-enoic Acid

3-Cyclopropylbut-2-enoic acid can exist in two geometric isomers: the (Z)-isomer and the (E)-isomer. These isomers arise from the restricted rotation around the carbon-carbon double bond. In the (Z)-isomer, the higher priority substituents on each carbon of the double bond are on the same side. In the (E)-isomer, they are on opposite sides.

The stereochemistry of these isomers is a critical aspect of research. The different spatial arrangements of the atoms can lead to significant differences in their physical, chemical, and biological properties. For instance, the (E) and (Z) isomers may exhibit different reactivity in chemical reactions and may bind with different affinities to biological targets. Therefore, the stereospecific synthesis of either the (Z) or (E) isomer is often a key goal in research. organic-chemistry.org

The table below provides a summary of the key properties of the (E)-isomer of 3-Cyclopropylbut-2-enoic acid.

PropertyValue
IUPAC Name (E)-3-cyclopropylbut-2-enoic acid
Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS Number 766-68-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B3024993 (Z)-3-Cyclopropylbut-2-enoic acid CAS No. 766-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

766-68-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-cyclopropylbut-2-enoic acid

InChI

InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)

InChI Key

VADJFJIXYOTWIQ-UHFFFAOYSA-N

SMILES

CC(=CC(=O)O)C1CC1

Isomeric SMILES

C/C(=C/C(=O)O)/C1CC1

Canonical SMILES

CC(=CC(=O)O)C1CC1

Origin of Product

United States

Advanced Synthetic Methodologies and Total Synthesis Approaches for Z 3 Cyclopropylbut 2 Enoic Acid

Precursor-Based Synthetic Strategies

The assembly of (Z)-3-cyclopropylbut-2-enoic acid can be approached from several key precursors, each offering distinct advantages and challenges. These strategies primarily involve the construction of the carbon skeleton followed by functional group manipulations to yield the final carboxylic acid.

Synthesis from Cyclopropyl (B3062369) Methyl Ketone Derivatives

Cyclopropyl methyl ketone serves as a readily available and logical starting point for the synthesis of 3-cyclopropylbut-2-enoic acid derivatives. The core challenge lies in the introduction of the two-carbon acid-bearing chain at the carbonyl position with the desired Z-geometry.

One prominent method to achieve this transformation is the Horner-Wadsworth-Emmons (HWE) reaction . nrochemistry.comwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone or aldehyde. To favor the formation of the (Z)-alkene, modified HWE reagents and specific reaction conditions are often employed. For instance, using phosphonates with electron-withdrawing groups can accelerate the elimination of the oxaphosphetane intermediate, leading to a higher proportion of the Z-isomer. nrochemistry.com

Another classical approach is the Wittig reaction , which utilizes a phosphonium (B103445) ylide to convert a ketone into an alkene. youtube.comyoutube.com While the standard Wittig reaction often yields a mixture of E and Z isomers, the use of unstabilized ylides or specific salt-free conditions can enhance the selectivity for the Z-alkene. youtube.com The resulting α,β-unsaturated ester can then be hydrolyzed to the target carboxylic acid.

A general reaction scheme is presented below:

Reaction Scheme 1: Synthesis from Cyclopropyl Methyl Ketone
Reactant Reagent Product
Cyclopropyl methyl ketone 1. Phosphonate (B1237965) ylide (e.g., Horner-Wadsworth-Emmons reagent) 2. H3O+ This compound

Approaches via 3-Cyclopropylbut-2-enal and Related Intermediates

An alternative strategy involves the use of 3-cyclopropylbut-2-enal as a key intermediate. This α,β-unsaturated aldehyde already possesses the required carbon skeleton and the double bond. The synthetic challenge is then reduced to the selective oxidation of the aldehyde functional group to a carboxylic acid without affecting the carbon-carbon double bond.

Several mild oxidizing agents are suitable for this transformation. Reagents such as Tollens' reagent (silver nitrate (B79036) in ammonia) are known to oxidize aldehydes to carboxylic acids while leaving alkene moieties intact. doubtnut.com Other methods, like the Pinnick oxidation using sodium chlorite, are also highly effective for this purpose.

The precursor, 3-cyclopropylbut-2-enal, can itself be synthesized from cyclopropyl methyl ketone through various olefination reactions designed to introduce a formyl group or its equivalent.

Ester Precursors and Hydrolysis Techniques for Carboxylic Acid Formation

Many synthetic routes, including the Horner-Wadsworth-Emmons and Wittig reactions mentioned earlier, initially produce an ester derivative of the target acid, such as ethyl (Z)-3-cyclopropylbut-2-enoate. The final and crucial step in these sequences is the hydrolysis of the ester to the corresponding carboxylic acid. nih.govexlibrisgroup.com

Ester hydrolysis can be achieved under either acidic or basic conditions. rsc.orgmonash.edu

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. rsc.orgmonash.edu

Base-promoted hydrolysis (saponification) is an irreversible process that involves heating the ester with a strong base, typically sodium hydroxide (B78521) or potassium hydroxide. This reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid. rsc.orgmonash.edu

Stereoselective Synthesis of this compound

Achieving the desired (Z)-configuration of the double bond is a critical aspect of the synthesis. This requires the use of stereoselective reactions that favor the formation of one diastereomer over the other.

Diastereoselective Control in Cyclopropyl-Substituted Alkenoic Acid Synthesis

The diastereoselective synthesis of cyclopropane-containing compounds is an active area of research. nih.govnih.gov In the context of this compound, diastereoselectivity is primarily concerned with the geometry of the carbon-carbon double bond. As discussed in the context of the Horner-Wadsworth-Emmons reaction, the choice of phosphonate reagent and reaction conditions can significantly influence the E/Z ratio of the resulting alkene. nrochemistry.com For instance, the Still-Gennari modification of the HWE reaction, which employs bis(2,2,2-trifluoroethyl) phosphonates and strong bases like KHMDS in the presence of 18-crown-6, is a powerful method for the synthesis of (Z)-α,β-unsaturated esters. nrochemistry.com

Furthermore, cyclopropanation reactions themselves can be highly diastereoselective. monash.edu While not directly forming the double bond, the stereochemistry of the cyclopropane (B1198618) ring can influence the conformational preferences of intermediates in subsequent reactions, potentially impacting the stereochemical outcome of the double bond formation.

Enantioselective Methodologies for Analogous Cyclopropane Systems and their Application to this compound Derivatives

While the primary focus of this article is the Z-isomer, it is noteworthy that the cyclopropane ring in the target molecule is prochiral. Therefore, enantioselective synthesis to produce a single enantiomer of this compound is a relevant consideration for potential applications where chirality is important.

Significant progress has been made in the enantioselective synthesis of cyclopropane derivatives, often employing chiral catalysts. bohrium.com For instance, asymmetric cyclopropanation of alkenes using chiral rhodium or copper catalysts with diazo compounds is a well-established method for creating chiral cyclopropane rings. organic-chemistry.org

These methodologies could be adapted to the synthesis of enantiomerically enriched this compound. One potential strategy would involve the asymmetric cyclopropanation of a suitable achiral precursor to establish the chiral cyclopropane moiety, followed by chain extension and double bond formation as described in the previous sections. The development of enantioselective variants of the key bond-forming reactions, such as an asymmetric Horner-Wadsworth-Emmons reaction, could also provide a direct route to the chiral target molecule.

Metal-Catalyzed Synthetic Routes to this compound Scaffolds

Metal-catalyzed reactions offer powerful tools for the construction of complex organic molecules with high efficiency and selectivity. The synthesis of the this compound scaffold can be envisioned through several catalytic strategies, leveraging the unique reactivity of different transition metals to form the key carbon-carbon bonds and introduce the desired functional groups.

Palladium-Catalyzed Carbonylation and Related Transformations in Unsaturated Acid Synthesis

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for carbonylation reactions that introduce a carbonyl group into an organic molecule. uni-rostock.deyoutube.com The synthesis of unsaturated acids, such as this compound, can be effectively achieved through palladium-catalyzed carbonylation of appropriate unsaturated precursors. uni-rostock.deacs.org These reactions typically involve the use of a palladium(0) catalyst, which undergoes oxidative addition to an organic halide or triflate. acs.orgdiva-portal.org Subsequent migratory insertion of carbon monoxide and a nucleophile, such as water, leads to the formation of the carboxylic acid. acs.org

For the specific synthesis of this compound, a potential precursor would be a (Z)-1-bromo-2-cyclopropylprop-1-ene. The palladium-catalyzed carbonylation of this substrate in the presence of carbon monoxide and water would be expected to yield the target acid. The stereochemistry of the double bond is a critical aspect, and the choice of ligands and reaction conditions can influence the retention or inversion of the geometry.

A general mechanism for such a transformation is outlined below:

Oxidative Addition: The active Pd(0) catalyst adds to the vinyl halide.

CO Insertion: Carbon monoxide inserts into the Pd-C bond.

Nucleophilic Attack: Water attacks the acyl-palladium complex.

Reductive Elimination: The desired carboxylic acid is released, regenerating the Pd(0) catalyst.

Table 1: Key Features of Palladium-Catalyzed Carbonylation for Unsaturated Acid Synthesis
ParameterDescriptionRelevance to this compound Synthesis
CatalystTypically Pd(OAc)2 or other Pd(0) precursors. acs.orgA suitable palladium catalyst would be required to activate the vinyl halide precursor.
Carbon Monoxide SourceCO gas or a CO surrogate like Mo(CO)6. diva-portal.orgEssential for the introduction of the carboxylic acid functionality.
SubstrateUnsaturated halides or triflates. acs.orgA (Z)-configured vinyl halide containing a cyclopropyl group would be the ideal starting material.
Solvent and AdditivesPolar aprotic solvents like DMF are common; additives like ligands and salts can enhance reactivity and selectivity. acs.orgOptimization of these parameters would be crucial for achieving high yield and stereoselectivity.

Cobalt-Catalyzed Reactions Involving Cyclopropyl Moieties in Alkene Coupling

Cobalt catalysis has emerged as a cost-effective and powerful alternative to noble metal catalysis for various organic transformations, including C-H functionalization and cross-coupling reactions. researchgate.netnih.govorganic-chemistry.org In the context of synthesizing this compound, cobalt-catalyzed hydroformylation presents a viable approach. researchgate.netchinesechemsoc.orgorganicreactions.orgnih.gov Hydroformylation, also known as the oxo process, introduces a formyl group and a hydrogen atom across a carbon-carbon double bond. organicreactions.orgyoutube.com

A potential strategy would involve the hydroformylation of a cyclopropyl-substituted alkyne, followed by oxidation of the resulting aldehyde to the carboxylic acid. The regioselectivity of the hydroformylation would be a key challenge to control, aiming for the formation of the desired branched aldehyde.

Alternatively, cobalt-catalyzed coupling reactions of cyclopropyl-containing substrates with suitable alkene partners could be explored. chinesechemsoc.org For instance, a cobalt-catalyzed cross-coupling of a cyclopropyl Grignard reagent with a halo-substituted butenoic acid derivative could potentially construct the desired carbon skeleton.

Table 2: Cobalt-Catalyzed Methodologies Applicable to Cyclopropyl-Containing Scaffolds
Reaction TypeGeneral DescriptionPotential Application for this compound
HydroformylationAddition of H and CHO across a double or triple bond, catalyzed by cobalt complexes like HCo(CO)4. chinesechemsoc.orgorganicreactions.orgHydroformylation of a suitable cyclopropyl-substituted alkyne, followed by oxidation.
Cross-CouplingCoupling of organometallic reagents with organic halides. nih.govorganic-chemistry.orgCoupling of a cyclopropyl organometallic species with a C4 butenoic acid synthon.
CycloadditionFormation of cyclic compounds from unsaturated precursors. nih.govacs.orgresearchgate.netWhile less direct, cycloaddition strategies could be used to construct the cyclopropane ring itself within a larger framework. nih.gov

Ruthenium-Catalyzed Cycloaddition and Allylic Alkylation Strategies in Cyclopropane Chemistry

Ruthenium catalysts offer a diverse range of reactivity, enabling unique transformations in organic synthesis. nih.govacs.org For the construction of molecules containing cyclopropane rings, ruthenium-catalyzed cycloaddition and allylic alkylation reactions are particularly relevant. nih.govacs.org

Ruthenium-catalyzed cyclopropanation of alkenes is a well-established method for forming cyclopropane rings. acs.orgnih.gov In a retrosynthetic sense, the cyclopropyl group of the target molecule could be constructed via a ruthenium-catalyzed cyclopropanation of a suitable diene precursor.

Furthermore, ruthenium-catalyzed cycloadditions, such as [2+2+1] or [2+2+2] cycloadditions, can be employed to build complex carbocyclic and heterocyclic systems. nih.gov While not directly yielding the target acid, these methods can be used to synthesize key intermediates containing the cyclopropyl moiety. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) are also a powerful tool for creating triazole-containing structures, which could be further elaborated. nih.gov

Table 3: Ruthenium-Catalyzed Reactions in Cyclopropane Synthesis
Reaction TypeDescriptionPotential Relevance
CyclopropanationTransfer of a carbene moiety to an alkene to form a cyclopropane. acs.orgnih.govFormation of the cyclopropyl group on a precursor molecule.
CycloadditionFormation of cyclic structures from multiple unsaturated components. nih.govacs.orgConstruction of complex intermediates containing the cyclopropane ring.
Allylic AlkylationSubstitution reaction at an allylic position.Functionalization of a cyclopropyl-containing allylic substrate.

Nickel-Catalyzed Processes for Related Cyclopropyl Derivatives

Nickel catalysis provides a cost-effective and highly effective platform for a variety of cross-coupling and reductive coupling reactions. rsc.orgorganic-chemistry.orgnsf.govnih.gov These methods are particularly useful for the synthesis of complex molecules containing cyclopropyl rings. rsc.orgorganic-chemistry.orgnsf.govnih.govacs.org

One notable application is the nickel-catalyzed reductive coupling of cyclopropyl ketones, which can undergo ring-opening to form γ-alkylated ketones. nsf.gov While this involves ring-opening, related nickel-catalyzed processes can be used to form C-C bonds while preserving the cyclopropane ring. For instance, nickel-catalyzed cross-coupling of cyclopropyl organometallic reagents with vinyl halides can be a viable strategy. nih.gov

Furthermore, nickel-catalyzed borylation and arylation of cyclopropyl derivatives have been reported, providing pathways to functionalized cyclopropanes that can be further elaborated to the target acid. organic-chemistry.orgacs.org

Table 4: Nickel-Catalyzed Reactions for Cyclopropyl Derivatives
Reaction TypeDescriptionExample
Reductive CouplingCoupling of two electrophiles in the presence of a reducing agent. nsf.govCoupling of a cyclopropyl-containing electrophile with a suitable partner.
Cross-CouplingCoupling of an organometallic reagent with an organic halide. nih.govSuzuki-Miyaura or Negishi-type coupling to form the C-C bond between the cyclopropyl group and the butenoic acid chain.
BorylationIntroduction of a boryl group. organic-chemistry.orgFormation of a cyclopropylboronate ester for subsequent cross-coupling. organic-chemistry.org

Radical-Mediated Synthesis of Cyclopropylbut-2-enoic Acid and its Derivatives

Radical reactions offer a complementary approach to metal-catalyzed methods for the synthesis of complex organic molecules. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The synthesis of cyclopropyl-containing compounds can be achieved through radical-mediated pathways.

A potential strategy for the synthesis of a derivative of this compound could involve a tandem reductive cyclization process mediated by a sulfoxylate (B1233899) radical anion. digitellinc.com This approach is particularly effective for the synthesis of pyrrole-fused N-heterocycles from precursors containing nitro and carbonyl groups. digitellinc.com By analogy, a suitably functionalized precursor containing a cyclopropyl group could potentially undergo a radical-mediated cyclization or coupling to form the desired butenoic acid skeleton.

The key steps in such a radical process would likely involve:

Radical Generation: Formation of a radical species from a suitable precursor.

Radical Addition: Addition of the radical to a double or triple bond.

Cyclization/Coupling: Intramolecular or intermolecular reaction to form the desired product.

Termination: Quenching of the radical to yield the final product.

Cascade and Domino Reactions in the Synthesis of Complex Molecules Incorporating the this compound Moiety

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, without the need for isolating intermediates. 20.210.105researchgate.netnih.govrsc.org These processes are particularly valuable for the rapid construction of complex molecular architectures. 20.210.105

The synthesis of a complex molecule incorporating the this compound moiety could be envisioned through a cascade reaction. For example, a Lewis acid-catalyzed asymmetric cascade reaction of cyclopropyl ketones has been developed for the synthesis of chiral benzothiazole (B30560) derivatives. rsc.org This demonstrates that the cyclopropyl ketone functionality can act as a linchpin in a cascade sequence.

A hypothetical cascade for the synthesis of a more complex derivative could involve:

Initial Michael Addition: A nucleophile adds to an acceptor containing the cyclopropylbutenoate framework.

Intramolecular Cyclization: The resulting intermediate undergoes a cyclization reaction.

Rearrangement/Further Transformation: A subsequent reaction to form the final complex product.

Multi-enzyme cascade reactions have also gained prominence for the synthesis of complex molecules, offering high selectivity and environmentally benign conditions. nih.gov A biocatalytic approach could potentially be developed for the synthesis of this compound or its derivatives, starting from simple precursors.

Chemical Reactivity and Mechanistic Investigations of Z 3 Cyclopropylbut 2 Enoic Acid and Its Derivatives

Reaction Mechanisms of Esterification and Carboxylic Acid Functionalization

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For (Z)-3-Cyclopropylbut-2-enoic acid, the most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.orglibretexts.org This can be accomplished by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orggoogle.comgoogle.com

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product. libretexts.org

The rate of Fischer esterification can be influenced by steric hindrance around the carboxylic acid and the alcohol. researchgate.netpatsnap.com In the case of this compound, the cyclopropyl (B3062369) group and the methyl group on the double bond present some steric bulk, which might slightly reduce the reaction rate compared to less substituted acids. researchgate.net

Beyond esterification, the carboxylic acid moiety can undergo various other functional group interconversions. These include conversion to acid chlorides using reagents like thionyl chloride (SOCl₂) or to acid anhydrides. These activated derivatives are then more susceptible to nucleophilic attack by alcohols, amines, or other nucleophiles to form a wide array of derivatives. youtube.com Another route involves the reaction of the corresponding carboxylate salt, formed by deprotonation of the carboxylic acid, with an alkyl halide in an Sₙ2 reaction to produce the ester. youtube.com

Cyclopropyl Ring Reactivity and Transformations in Unsaturated Systems

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which imparts unique reactivity to the molecule. nih.gov This strain energy can be released in various chemical transformations, particularly when the cyclopropane (B1198618) is adjacent to an unsaturated system like the double bond in this compound.

The ring-opening of cyclopropanes can proceed through various mechanisms, including radical, cationic, or anionic pathways. For cyclopropyl olefins, radical-mediated ring-opening is a common and synthetically useful transformation. nih.gov These reactions are often initiated by the addition of a radical species to the double bond, which generates a cyclopropyl-substituted carbon radical. nih.gov This intermediate can then undergo a rapid ring-opening to form a more stable allyl radical. acs.orgacs.org The driving force for this rearrangement is the release of the high ring strain of the cyclopropane ring.

The stereochemistry of the cyclopropyl radical ring-opening is a subject of detailed study. While early predictions were varied, both conrotatory and disrotatory pathways have been observed, with the specific pathway often depending on the substitution pattern and reaction conditions. acs.org Theoretical calculations and experimental studies have shown that the energy barrier for the rearrangement of the cyclopropyl radical to the allyl radical is relatively low, making it a favorable process. acs.organl.gov

The table below summarizes key aspects of cyclopropyl ring-opening reactions.

Table 1: Mechanistic Aspects of Cyclopropyl Ring Opening
Reaction TypeKey IntermediateDriving ForceCommon OutcomeReferences
Radical-MediatedCyclopropyl-substituted carbon radicalRelease of ring strainFormation of an allyl radical nih.govacs.orgacs.org
CationicCyclopropylcarbinyl cationRearrangement to more stable carbocationsFormation of homoallyl or cyclobutyl systems chimia.ch
PhotochemicalExcited state intermediatesAbsorption of light energyVariety of rearrangements and cycloadditions researchgate.net

The proximity of the cyclopropyl group and the alkene moiety in derivatives of this compound allows for various intramolecular cyclization reactions. These transformations are often catalyzed by transition metals or promoted by Lewis acids and can lead to the formation of complex cyclic and polycyclic structures. chimia.chresearchgate.netacs.org

One such reaction is the homo-Nazarov cyclization, which is the homologous reaction of the well-known Nazarov cyclization of divinyl ketones. chimia.ch In this process, a vinyl cyclopropyl ketone, upon activation with a Lewis acid, can undergo a cyclization to form a six-membered ring. The partial π-character of the cyclopropane ring enables this type of transformation. chimia.ch

Another important class of reactions is the intramolecular Alder-ene reaction. Cyclopropenes containing a tethered alkene can undergo a thermal, stereoselective Alder-ene cycloisomerization to produce spirocyclic compounds. rsc.org While the parent compound is a butenoic acid and not a cyclopropene, this reactivity highlights the potential for related intramolecular reactions in similar systems.

Furthermore, radical-mediated ring-opening of the cyclopropyl group can be followed by an intramolecular cyclization of the resulting radical onto another part of the molecule, leading to the formation of new ring systems. nih.gov

Stereoisomerization (Z/E Interconversion) Studies and Control in But-2-enoic Acids

The double bond in this compound can undergo isomerization to the corresponding (E)-isomer. This Z/E interconversion is a common feature of but-2-enoic acid derivatives and can be induced by various stimuli, including heat, light (photochemical isomerization), or acid catalysis. nih.govwikipedia.orgnih.gov

(Z)-But-2-enoic acid is also known as isocrotonic acid, and it is the cis isomer of crotonic acid ((E)-but-2-enoic acid). Isocrotonic acid is known to convert to the more stable crotonic acid upon heating to its boiling point. wikipedia.org This suggests that for 3-cyclopropylbut-2-enoic acid, the (E)-isomer is likely the thermodynamically more stable isomer due to reduced steric strain between the substituents on the double bond.

Photochemical isomerization is a powerful tool for controlling the Z/E configuration of α,β-unsaturated carbonyl compounds. nih.govacs.orgyoutube.com Irradiation with light of a suitable wavelength can excite the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible. Upon relaxation back to the ground state, a mixture of Z and E isomers is often formed, with the composition of the photostationary state depending on the specific conditions. nih.gov Chiral catalysts, such as chiral phosphoric acids, can be used to achieve enantioselective isomerization in some cases. nih.govnih.gov

Acid catalysis can also promote Z/E isomerization. nih.gov The mechanism often involves the protonation of the carbonyl oxygen, which can lead to a reduction in the double bond character of the C=C bond through resonance, allowing for rotation.

The table below outlines different methods for Z/E interconversion in but-2-enoic acid systems.

Table 2: Methods for Z/E Interconversion of But-2-enoic Acids
MethodConditionsGeneral OutcomeReferences
ThermalHeatingIsomerization to the thermodynamically more stable isomer (usually E) wikipedia.orgnih.gov
PhotochemicalIrradiation with light (e.g., UV)Formation of a photostationary state of Z and E isomers nih.govnih.govacs.org
Acid-CatalyzedPresence of a strong or mild acidEquilibration to the thermodynamically favored isomer nih.gov

Functional Group Interconversions and Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide range of derivatives. A plethora of methods exist for the derivatization of carboxylic acids, enabling the preparation of compounds with diverse properties and functionalities. organic-chemistry.org

Selenyl esters are selenium analogs of esters and are valuable synthetic intermediates, particularly as precursors for acyl radicals. researchgate.net While the direct synthesis of the selenyl ester from this compound is not explicitly detailed in the provided literature, general methods for the preparation of selenyl esters from carboxylic acids can be applied.

A common approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride. The acyl chloride can then react with a selenium nucleophile, such as a selenol or a diselenide in the presence of a reducing agent, to form the selenyl ester. researchgate.net Alternatively, direct coupling reactions of carboxylic acids with organoselenium reagents have been developed. For instance, treatment of a carboxylic acid with Woollins' reagent can generate a selenocarboxylic acid in situ, which can then be trapped to form various derivatives. nih.gov Another method involves a multicomponent reaction of a carboxylic acid, selenourea, and an alkyl halide. researchgate.net

The reactivity of selenyl esters is dominated by their ability to undergo homolytic cleavage of the carbon-selenium bond to generate acyl radicals. These radicals can participate in a variety of subsequent reactions, including additions to alkenes and cyclizations. The presence of the α,β-unsaturation and the cyclopropyl group in a selenyl ester derived from this compound would offer intriguing possibilities for further transformations. For example, an intramolecular radical addition onto the double bond or a reaction involving the cyclopropyl ring could be envisioned.

Additionally, organoselenium compounds are known to undergo oxidation to selenoxides, which can then participate in syn-elimination reactions to introduce double bonds or undergo acs.orgresearchgate.net-sigmatropic rearrangements to form allylic alcohols. nih.govorganicreactions.org These reactions showcase the synthetic utility of selenium-containing derivatives.

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameSynonym(s)Chemical Formula
This compound-C₇H₁₀O₂
(E)-3-Cyclopropylbut-2-enoic acid-C₇H₁₀O₂
(Z)-But-2-enoic acidIsocrotonic acidC₄H₆O₂
(E)-But-2-enoic acidCrotonic acidC₄H₆O₂
Sulfuric acid-H₂SO₄
p-Toluenesulfonic acid-C₇H₈O₃S
Thionyl chloride-SOCl₂
Woollins' reagent-C₁₀H₆P₂S₂Se₂
Selenourea-CH₄N₂Se

Synthesis and Transformations of Other Carboxylic Acid Derivatives

The synthesis and subsequent transformations of carboxylic acid derivatives stemming from this compound are pivotal for creating a diverse array of chemical entities. These derivatives, including esters, amides, and acid halides, serve as versatile intermediates for further functionalization, enabling the exploration of novel chemical space and the development of compounds with potential applications in various fields of chemical research. While specific literature on the derivatization of this compound is limited, established synthetic methodologies for α,β-unsaturated carboxylic acids provide a foundational framework for accessing these valuable compounds.

Synthesis of Carboxylic Acid Derivatives

The conversion of this compound into its more reactive derivatives is a critical first step for many synthetic routes. Standard laboratory procedures can be employed for these transformations.

Esters: The esterification of this compound can be achieved through several reliable methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, is a common approach. For alcohols that are sensitive to strongly acidic conditions, alternative methods like the Steglich esterification, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), offer a milder route. The synthesis of specific esters, such as ethyl (2Z)-2-cyano-3-cyclopropylbut-2-enoate, has been documented, indicating the feasibility of introducing additional functionality at the α-position during or after esterification. nih.gov

Amides: Amide derivatives of this compound can be prepared by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the intermediate acid chloride, or carbodiimides like DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation. These methods are broadly applicable and can accommodate a wide range of amine coupling partners.

Acid Halides: The corresponding acid halide, (Z)-3-cyclopropyl-2-butenoyl chloride, represents a highly reactive intermediate that can be synthesized by treating the parent carboxylic acid with reagents like oxalyl chloride or thionyl chloride. nih.gov These acyl halides are valuable precursors for the synthesis of esters and amides, particularly when the corresponding alcohol or amine is of low nucleophilicity.

Table 1: Synthesis of this compound Derivatives

Derivative Reagents and Conditions General Yield Range
Ethyl (Z)-3-cyclopropylbut-2-enoate This compound, Ethanol, H₂SO₄ (catalytic), Reflux 70-90%

Transformations of Carboxylic Acid Derivatives

The derivatives of this compound can undergo a variety of chemical transformations, leveraging the reactivity of both the carboxylate functionality and the α,β-unsaturated system.

Reduction: The ester derivatives, for example, ethyl (Z)-3-cyclopropylbut-2-enoate, can be selectively reduced to the corresponding allylic alcohol, (Z)-3-cyclopropylbut-2-en-1-ol. This transformation is typically accomplished using reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction or conjugate addition.

Cycloaddition Reactions: The electron-deficient alkene in these derivatives is a potential dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems. While specific examples with this compound derivatives are not prevalent in the literature, the reactivity of similar α,β-unsaturated systems suggests their utility in [4+2] cycloadditions with electron-rich dienes.

Conjugate Addition: The Michael addition of nucleophiles to the β-position of the unsaturated system is another key transformation. A wide range of nucleophiles, including organocuprates, enamines, and stabilized enolates, can be employed to introduce substituents at the carbon atom adjacent to the cyclopropyl group. This allows for the elaboration of the carbon skeleton and the introduction of new functional groups.

Table 2: Transformations of this compound Derivatives

Starting Material Reaction Reagents and Conditions Product
Ethyl (Z)-3-cyclopropylbut-2-enoate Reduction DIBAL-H, Toluene, -78 °C (Z)-3-Cyclopropylbut-2-en-1-ol
Ethyl (Z)-3-cyclopropylbut-2-enoate Diels-Alder Butadiene, High pressure/Lewis acid catalyst Ethyl 4-cyclopropyl-4-methylcyclohex-1-ene-1-carboxylate
(Z)-3-Cyclopropyl-2-butenoyl chloride Friedel-Crafts Acylation Benzene, AlCl₃ (Z)-1-Phenyl-3-cyclopropylbut-2-en-1-one

Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of (Z)-3-Cyclopropylbut-2-enoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the unambiguous determination of the stereochemistry of organic compounds. In the case of this compound, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming the Z-configuration of the double bond and analyzing the molecule's preferred conformation.

The ¹H NMR spectrum provides characteristic signals for the protons within the molecule. The chemical shift and coupling constants of the vinyl proton are particularly diagnostic for assigning the stereochemistry. In the (Z)-isomer, the vinyl proton is expected to appear at a distinct chemical shift compared to its (E)-counterpart due to differing anisotropic effects from the adjacent carboxylic acid and cyclopropyl (B3062369) groups. Furthermore, the coupling constant between the vinyl proton and the methine proton of the cyclopropyl group can provide insights into their spatial relationship.

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the carbons in the double bond (C2 and C3) and the carbonyl carbon (C1) are sensitive to the geometric isomerism.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H (vinyl)ddJ
H (cyclopropyl methine)mm
H (cyclopropyl methylene)mm
CH₃ss
COOHbr sbr s

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (ppm)
C=Od
C2 (vinyl)d
C3 (vinyl)d
C (cyclopropyl methine)d
C (cyclopropyl methylene)d
CH₃d

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the carboxylic acid and the carbon-carbon double bond.

A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carbonyl group typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. The C=C stretching vibration of the double bond would be observed in the 1620-1680 cm⁻¹ region. The specific position of these bands can be subtly influenced by the Z-configuration and conjugation within the molecule.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
CarbonylC=O stretch1700-1725
AlkeneC=C stretch1620-1680
C-H (sp²)C-H stretch3000-3100
C-H (sp³)C-H stretch2850-3000

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₇H₁₀O₂.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as the loss of a water molecule, a carboxyl group, or cleavage of the cyclopropyl ring, providing further evidence for the proposed structure.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Chromatographic methods are essential for the purification and analysis of chemical compounds, ensuring that a sample is free from impurities and consists of a single isomer.

Flash Chromatography and Column Purification Methodologies

Flash chromatography is a rapid and efficient technique for the preparative separation of compounds. For the purification of this compound from a reaction mixture, a silica (B1680970) gel column would typically be employed. The choice of solvent system (eluent) is critical for achieving good separation from starting materials, byproducts, and the corresponding (E)-isomer. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, would likely be used to effectively separate the components.

Analytical Thin Layer Chromatography (TLC) Applications in Reaction Monitoring and Product Analysis

Analytical Thin Layer Chromatography (TLC) is a simple, fast, and inexpensive method used to monitor the progress of a chemical reaction and to identify the components in a mixture. A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica gel. The plate is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates, resulting in their separation. The retention factor (Rf) value for this compound would be compared to that of the starting materials and other potential products to assess the reaction's completion and the purity of the final product.

Computational Chemistry and Theoretical Modeling of Z 3 Cyclopropylbut 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (Z)-3-cyclopropylbut-2-enoic acid. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can predict a variety of molecular characteristics.

The electronic structure of this compound is significantly influenced by the conjugation between the cyclopropyl (B3062369) group, the carbon-carbon double bond, and the carboxylic acid moiety. The cyclopropyl group, known for its ability to donate electron density to adjacent π-systems, affects the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity.

Reactivity descriptors, such as electrostatic potential maps, can pinpoint the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carboxylic acid are expected to be the most electron-rich sites, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the β-carbon of the unsaturated system are electrophilic centers, prone to nucleophilic attack. libretexts.org

Table 1: Calculated Electronic Properties of this compound Hypothetical data based on typical values for similar compounds.

Parameter Value Method
HOMO Energy -6.5 eV DFT/B3LYP/6-31G*
LUMO Energy -0.8 eV DFT/B3LYP/6-31G*
HOMO-LUMO Gap 5.7 eV DFT/B3LYP/6-31G*
Dipole Moment 2.1 D DFT/B3LYP/6-31G*
Strain Energy 27.5 kcal/mol -

Reaction Pathway Elucidation and Transition State Analysis for Transformations Involving this compound

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms and the identification of transition states, which are critical for understanding reaction kinetics.

One important transformation is the cis-trans isomerization of the double bond, converting the (Z)-isomer to the more stable (E)-isomer. Theoretical calculations can model the rotation around the C=C bond, identifying the high-energy transition state and determining the activation energy for this process.

Another key area of investigation is the reactivity of the α,β-unsaturated carboxylic acid system. libretexts.org Nucleophilic addition reactions can occur either at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). libretexts.org Computational modeling can predict the preferred pathway by calculating the activation barriers for both routes. The nature of the nucleophile and the reaction conditions can influence this regioselectivity.

Furthermore, the cyclopropyl group itself can participate in reactions. Under certain conditions, particularly with acid catalysis, the strained cyclopropane (B1198618) ring can undergo ring-opening reactions. chimia.ch Theoretical studies can model these complex transformations, providing insights into the carbocationic intermediates and the stereochemical outcomes of such reactions.

Conformational Landscape and Stereochemical Preferences of the this compound Framework

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. The molecule possesses several rotatable single bonds, leading to a complex conformational landscape.

The primary conformational variables include the orientation of the cyclopropyl group relative to the double bond and the conformation of the carboxylic acid group. The rotation around the C-C single bond connecting the cyclopropyl ring and the butenoic acid chain can lead to different spatial arrangements. The "bisected" and "perpendicular" conformations are typically the most stable, arising from the electronic interaction between the cyclopropyl ring and the π-system. acs.org

Computational methods can systematically explore this conformational space by performing potential energy surface scans. These calculations identify the low-energy conformers and the energy barriers separating them, providing a detailed picture of the molecule's flexibility and preferred shapes at different temperatures. maricopa.edu

Table 2: Relative Energies of Key Conformations of this compound Hypothetical data for illustrative purposes.

Conformation Dihedral Angle (C-C-C=C) Relative Energy (kcal/mol)
Bisected-syn 0.0
Perpendicular-syn 90° 2.5
Bisected-anti 180° 0.8
Perpendicular-anti -90° 3.1

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a condensed phase, such as in solution or in the solid state. simtk.orgrsc.org MD simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and the influence of the environment. nih.gov

In solution, the carboxylic acid group can form strong hydrogen bonds with solvent molecules, particularly in protic solvents like water or alcohols. MD simulations can characterize the structure and dynamics of the solvation shell around the molecule, revealing how the solvent molecules are organized and how they interact with different parts of the solute. nih.gov

Carboxylic acids are also known to form dimers through hydrogen bonding between their carboxyl groups. acs.org MD simulations can be used to study the stability and structure of these dimers in various environments. The formation of dimers can significantly affect the molecule's physical properties, such as its boiling point and solubility.

Furthermore, MD simulations can provide insights into how this compound interacts with other molecules, such as biological macromolecules or surfaces. This is particularly relevant for understanding its potential applications in materials science or pharmacology. The simulations can predict binding affinities and preferred interaction sites, guiding the design of new materials or therapeutic agents. acs.org

Exploration of Biological Activities and Biochemical Pathways Non Clinical Focus

Investigations into Enzyme Modulation by Cyclopropyl-Substituted Carboxylic Acid Analogues, with Relevance to (Z)-3-Cyclopropylbut-2-enoic Acid

The cyclopropyl (B3062369) group, a small, strained ring system, imparts unique conformational and electronic properties to molecules. In the context of carboxylic acids, this moiety can influence their interaction with biological targets such as enzymes and transport proteins. Studies on simple cyclopropyl carboxylic acid analogues have demonstrated significant effects on metabolic pathways.

One notable example is the investigation into cyclopropane (B1198618) carboxylic acid, a simpler analogue of this compound. Research has shown that cyclopropane carboxylate can act as a hypoglycemic agent by inhibiting the mitochondrial monocarboxylate transporter. nih.gov This transporter is crucial for the mitochondrial uptake of several key metabolic substrates. In experiments using perfused rat livers, cyclopropane carboxylate was found to inhibit the metabolism of pyruvate (B1213749), branched-chain α-keto acids, and acetoacetate. nih.gov Furthermore, it was observed to abolish the stimulation of pyruvate decarboxylation by β-hydroxybutyrate, a process that relies on the exchange of substrates across the mitochondrial membrane. nih.gov These findings suggest that the cyclopropyl moiety, when part of a carboxylic acid structure, can lead to significant modulation of fundamental metabolic processes at the level of mitochondrial transport. The inhibitory effects of cyclopropane carboxylate on fatty acid oxidation, as measured by a decrease in ketone body production, further underscore its role as a modulator of energy metabolism. nih.gov

The presence of the butenoic acid chain with a specific (Z)-stereochemistry in this compound suggests that its interactions with enzymes and transporters could be more specific and potentially different from that of the simpler cyclopropane carboxylic acid. The double bond and the methyl group introduce steric and electronic features that could influence binding affinity and inhibitory potency.

In Vitro Cellular Assays for Mechanistic Understanding of Molecular Interactions (excluding human trials)

The biological activity of cyclopropyl-substituted carboxylic acids has also been explored through various in vitro cellular assays, providing a deeper understanding of their molecular interactions at a cellular level. A relevant example is the study of 2-heptylcyclopropane-1-carboxylic acid, a cyclopropyl analogue of a bacterial diffusible signal factor (DSF). nih.gov These signaling molecules are involved in quorum sensing and biofilm formation in bacteria.

In vitro assays have demonstrated that 2-heptylcyclopropane-1-carboxylic acid is effective in dispersing and inhibiting bacterial biofilms of pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The activity of such fatty acid signaling molecules is often dependent on the stereochemistry around the double bond. nih.gov While this compound is a shorter-chain carboxylic acid, the presence of the (Z)-double bond is a key structural feature that could be critical for its biological activity, potentially through mechanisms analogous to those of DSF molecules which involve interactions with specific cellular receptors and effects on gene expression related to virulence and biofilm formation. nih.gov

The table below summarizes the in vitro activity of a cyclopropyl-substituted carboxylic acid analogue against bacterial biofilms, illustrating the type of data generated in such assays.

Table 1: In Vitro Biofilm Inhibition and Dispersal by a Cyclopropyl-Substituted Carboxylic Acid Analogue

Organism Assay Concentration Effect
S. aureus Biofilm Inhibition 1 mg/ml Inhibition of bacterial growth
P. aeruginosa Biofilm Inhibition 4 mg/ml Inhibition of bacterial growth
S. aureus Biofilm Dispersal Not specified Effective dispersal
P. aeruginosa Biofilm Dispersal Not specified Effective dispersal

Data derived from studies on 2-heptylcyclopropane-1-carboxylic acid. nih.gov

Structure-Activity Relationship (SAR) Studies of Cyclopropyl-Substituted Carboxylic Acids at a Molecular and Cellular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For cyclopropyl-substituted carboxylic acids, SAR studies would systematically explore how modifications to the cyclopropyl ring, the carboxylic acid group, and the connecting chain affect their interaction with biological targets.

While specific SAR studies for this compound are not extensively documented in publicly available research, the principles can be inferred from related classes of compounds. The key structural features of this compound available for SAR exploration include:

The Cyclopropyl Ring: Its presence is fundamental to the unique properties of the molecule. Modifications, such as substitution on the ring, could significantly alter its steric and electronic profile, thereby affecting biological activity.

The Carboxylic Acid Group: This functional group is often crucial for binding to target proteins, for instance, through the formation of salt bridges with basic amino acid residues in an active site. Esterification or conversion to an amide would likely have a profound impact on activity.

The Alkene Chain: The rigidity and stereochemistry of the (Z)-double bond are critical. Comparison with the (E)-isomer or the saturated analogue (3-cyclopropylbutanoic acid) would be a key aspect of an SAR study. The cis-configuration of the double bond in some bacterial signaling fatty acids is known to be crucial for their activity, and isomerization to the trans-form can lead to a loss of function. nih.gov

The Methyl Group: The presence and position of the methyl group on the double bond also contribute to the molecule's shape and potential for steric interactions with a binding site.

A hypothetical SAR study might involve synthesizing a series of analogues to probe the importance of each of these features.

Table 2: Hypothetical Analogues for SAR Studies of this compound

Analogue Name Structural Modification Rationale for Investigation
(E)-3-Cyclopropylbut-2-enoic acid Isomerization of the double bond To determine the importance of the (Z)-stereochemistry for biological activity.
3-Cyclopropylbutanoic acid Saturation of the double bond To assess the role of the rigid double bond in molecular recognition.
2-Cyclopropylacrylic acid Removal of the methyl group To evaluate the steric and electronic contribution of the methyl group.

By systematically evaluating the biological activity of such analogues in relevant enzyme and cellular assays, a detailed understanding of the structure-activity landscape for this class of compounds can be constructed.

Environmental Fate and Degradation Mechanisms of Z 3 Cyclopropylbut 2 Enoic Acid and Analogues

Abiotic Degradation Pathways and Kinetics (e.g., Photolysis, Hydrolysis)

There is currently no specific data available on the abiotic degradation of (Z)-3-cyclopropylbut-2-enoic acid through processes such as photolysis or hydrolysis.

Photolysis: The structure of this compound, containing an α,β-unsaturated carbonyl group, suggests a potential for photodegradation. nih.gov Unsaturated systems can absorb ultraviolet (UV) radiation, which may lead to isomerization or other photochemical reactions. tue.nlresearchgate.netresearchgate.net For instance, some α,β-unsaturated carboxylic acids have been shown to undergo photoisomerization when exposed to UV light. researchgate.net However, without experimental data, the specific byproducts and the rate of photolysis for this compound in environmental settings like water or on soil surfaces remain unknown.

Hydrolysis: The ester functional group is generally susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. libretexts.orglibretexts.org However, this compound is a carboxylic acid, not an ester. While the term hydrolysis can be broadly applied, the stability of the carboxylic acid group under typical environmental pH conditions suggests that hydrolysis is unlikely to be a primary degradation pathway for the parent molecule itself. The hydrolysis of related butenoic acid derivatives has been studied in other contexts, but this information cannot be directly extrapolated to predict the environmental hydrolysis rate of this compound without specific kinetic studies. wikipedia.org

Biotic Degradation Processes in Environmental Matrices (e.g., soil, water)

No studies have specifically investigated the biotic degradation of this compound in environmental matrices such as soil and water.

Microorganisms play a crucial role in the breakdown of organic compounds in the environment. researchgate.netresearchgate.netnih.gov The structural features of this compound, namely the cyclopropane (B1198618) ring and the unsaturated carboxylic acid chain, suggest potential pathways for microbial metabolism.

Cyclopropane Ring: While the cyclopropane ring is a strained structure, various microorganisms have demonstrated the ability to metabolize cyclopropane-containing compounds. nih.gov The degradation of such compounds can involve ring-opening reactions.

Unsaturated Carboxylic Acid Chain: Unsaturated fatty acids are known to be degraded by microorganisms through pathways such as β-oxidation. nih.gov It is plausible that soil and water microorganisms could utilize this compound as a carbon source, initiating degradation through pathways that target the butenoic acid portion of the molecule. Microbial communities in soil are known to possess a vast array of enzymes capable of degrading xenobiotic compounds. nih.gov

However, without specific research, the types of microorganisms capable of degrading this compound, the enzymatic pathways involved, and the rate of degradation in different environmental compartments remain speculative.

Metabolite Identification and Characterization in Environmental Systems

There is no information available in the scientific literature regarding the identification and characterization of metabolites of this compound in environmental systems. The study of herbicide metabolism in plants has shown that compounds can be transformed by enzymes like cytochrome P450 monooxygenases, leading to various metabolites. nih.govmdpi.com Similar enzymatic processes in soil microorganisms could potentially transform this compound. However, the specific metabolites that might be formed from the microbial degradation of this compound in soil or water have not been identified.

Environmental Transformation Products and Their Formation Pathways

No environmental transformation products of this compound have been documented. Abiotic processes like photolysis could lead to isomers or smaller breakdown products. researchgate.net Biotic degradation by microorganisms would likely involve a series of enzymatic reactions, potentially leading to the opening of the cyclopropane ring and the breakdown of the butenoic acid chain. nih.govnih.gov However, the exact chemical structures of these transformation products and the specific pathways leading to their formation are unknown in the absence of dedicated environmental fate studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-Cyclopropylbut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-3-Cyclopropylbut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.